molecular formula C7H6IN3O B14066213 3-iodo-6-methoxy-1H-pyrazolo[3,4-b]pyridine

3-iodo-6-methoxy-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B14066213
M. Wt: 275.05 g/mol
InChI Key: OBIRMOSOZRIKFP-UHFFFAOYSA-N
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Description

3-Iodo-6-methoxy-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with an iodine atom at the 3-position and a methoxy group at the 6-position.

Preparation Methods

The synthesis of 3-iodo-6-methoxy-1H-pyrazolo[3,4-b]pyridine can be achieved through various synthetic routes. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization and iodination . The reaction conditions typically involve refluxing the mixture in a suitable solvent, such as acetic acid or dioxane, and the subsequent addition of iodine or an iodine-containing reagent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-Iodo-6-methoxy-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include boronic acids for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with boronic acids can yield 3-aryl-6-methoxy-1H-pyrazolo[3,4-b]pyridine derivatives .

Properties

Molecular Formula

C7H6IN3O

Molecular Weight

275.05 g/mol

IUPAC Name

3-iodo-6-methoxy-2H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C7H6IN3O/c1-12-5-3-2-4-6(8)10-11-7(4)9-5/h2-3H,1H3,(H,9,10,11)

InChI Key

OBIRMOSOZRIKFP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=NNC(=C2C=C1)I

Origin of Product

United States

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